Cas no 956977-35-8 (1-(4-bromobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole)

1-(4-bromobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 1-[(4-BROMOPHENYL)SULFONYL]-3-CYCLOPROPYL-1H-PYRAZOLE
- 1-(4-bromobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole
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1-(4-bromobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 9T-0268-1MG |
1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole |
956977-35-8 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 9T-0268-5MG |
1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole |
956977-35-8 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 9T-0268-5G |
1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole |
956977-35-8 | >90% | 5g |
£3080.00 | 2025-02-09 | |
Key Organics Ltd | 9T-0268-1G |
1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole |
956977-35-8 | >90% | 1g |
£770.00 | 2025-02-09 | |
Ambeed | A942106-1g |
1-(4-Bromobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole |
956977-35-8 | 90% | 1g |
$611.0 | 2024-04-15 | |
Key Organics Ltd | 9T-0268-0.5G |
1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole |
956977-35-8 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
Key Organics Ltd | 9T-0268-10MG |
1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole |
956977-35-8 | >90% | 10mg |
£48.00 | 2025-02-09 | |
A2B Chem LLC | AI85203-500mg |
1-(4-bromobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole |
956977-35-8 | >90% | 500mg |
$720.00 | 2024-07-18 | |
A2B Chem LLC | AI85203-1mg |
1-(4-bromobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole |
956977-35-8 | >90% | 1mg |
$201.00 | 2024-07-18 | |
A2B Chem LLC | AI85203-1g |
1-(4-bromobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole |
956977-35-8 | >90% | 1g |
$1295.00 | 2024-07-18 |
1-(4-bromobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
1-(4-bromobenzenesulfonyl)-3-cyclopropyl-1H-pyrazoleに関する追加情報
Introduction to 1-(4-bromobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole (CAS No. 956977-35-8)
1-(4-bromobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole, with the CAS number 956977-35-8, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
The structure of 1-(4-bromobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole is characterized by a pyrazole ring substituted with a 4-bromobenzenesulfonyl group and a cyclopropyl group. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a valuable candidate for various therapeutic applications.
Recent studies have highlighted the potential of 1-(4-bromobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole in the treatment of inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of key signaling pathways, including NF-κB and MAPK, which are central to the inflammatory response.
In addition to its anti-inflammatory properties, 1-(4-bromobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole has shown promise in cancer research. A study conducted by researchers at the National Cancer Institute found that this compound selectively inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The anticancer activity is attributed to its ability to induce apoptosis and cell cycle arrest, as well as to inhibit angiogenesis and metastasis.
The pharmacokinetic profile of 1-(4-bromobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole has also been extensively studied. Research indicates that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. Additionally, it exhibits low toxicity in preclinical studies, which is a crucial factor for its potential use in clinical settings.
In terms of synthetic methods, several efficient routes have been developed for the preparation of 1-(4-bromobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole. One common approach involves the reaction of 4-bromobenzenesulfonyl chloride with 3-cyclopropylpyrazole in the presence of a base such as triethylamine. This method yields high purity and good yields, making it suitable for large-scale production.
The safety and environmental impact of 1-(4-bromobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole have also been evaluated. Toxicological studies have shown that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. Furthermore, environmental assessments indicate that it has low potential for bioaccumulation and is biodegradable under standard conditions.
In conclusion, 1-(4-bromobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole (CAS No. 956977-35-8) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for clinical use. As new findings emerge, this compound is likely to play an increasingly important role in the development of novel treatments for inflammatory diseases and cancer.
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